2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
Overview
Description
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by the presence of a pyrrolidine ring attached to a propan-2-amine backbone, with a methyl group at the second position
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is the kappa opioid receptor (KOR) in humans, rats, and mice . The compound has a high affinity for these receptors, with a 20-fold reduced affinity for human mu opioid receptors (MORs) and negligible affinity for delta opioid receptors .
Mode of Action
This compound acts as an antagonist at the KOR
Biochemical Pathways
It is known that the compound’s interaction with kor can influence the analgesic effects in the body
Result of Action
In rats, this compound has been shown to block KOR and MOR agonist-induced analgesia . This suggests that the compound could have potential applications in pain management.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with certain amine oxidases, which are responsible for the oxidative deamination of amines. This interaction can lead to changes in the levels of metabolites and affect metabolic flux .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the cAMP pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound is primarily metabolized by amine oxidases, which catalyze its oxidative deamination. This metabolic process leads to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can impact its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine typically involves the reaction of pyrrolidine with a suitable precursor, such as 2-bromo-2-methylpropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine has several applications in scientific research:
Comparison with Similar Compounds
2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Another compound with a pyrrolidine ring, but with different substituents and biological activity.
N,2-Dimethyl-1-(1-pyrrolidinyl)-2-propanamine: Similar structure but with additional methyl groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-pyrrolidin-1-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBKOGAZOXPSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383332 | |
Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34155-39-0 | |
Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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